Scuteflorin A
Description
Contextualization of the Dihydropyranocoumarin Class
Coumarins are a large and important class of secondary metabolites found widely in the plant kingdom, as well as in some fungi and microorganisms. mdpi.commdpi.com Their core chemical structure is a benzopyran-2-one (or 2H-chromen-2-one). mdpi.com This foundational scaffold can be modified in numerous ways, leading to a vast diversity of coumarin (B35378) derivatives. researchgate.net
Based on these structural modifications, coumarins are categorized into various subclasses, including furanocoumarins, benzocoumarins, and pyranocoumarins. mdpi.com Pyranocoumarins are characterized by the fusion of a pyran ring to the coumarin nucleus. nih.gov This group is considered relatively rare in nature, with its distribution primarily limited to the Apiaceae and Rutaceae plant families. mdpi.com
Dihydropyranocoumarins, as the name suggests, are a subset of pyranocoumarins where the fused pyran ring is partially saturated (dihydro). researchgate.net Scuteflorin A is a notable example of this structural type. nih.gov Compounds within the broader coumarin class are of significant interest to researchers due to their diverse and pronounced biological activities. mdpi.comresearchgate.net
Discovery and Isolation Context of this compound from Scutellaria lateriflora
This compound was first identified and isolated from the aerial parts of Scutellaria lateriflora. nih.govnih.gov This plant, commonly known as American skullcap, is used in dietary supplements. nih.govresearchgate.net The discovery was part of a phytochemical investigation into the plant's constituents. researchgate.net
In a 2009 study published in the Journal of Natural Products, researchers reported the isolation of two new dihydropyranocoumarins, which they named this compound and Scuteflorin B. nih.gov The isolation process involved extracting dried, powdered aerial parts of the plant with methanol. The crude extract was then subjected to a series of chromatographic techniques to separate and purify the individual compounds. nih.gov
The chemical structure of this compound was determined through comprehensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS). nih.gov The absolute configuration of the molecule was established by comparing the experimentally obtained circular dichroism (CD) spectrum with the theoretically calculated spectrum. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈O₆ | knapsackfamily.comnih.gov |
| Molecular Weight | 342.34 g/mol | nih.gov |
| CAS RN | 1151786-06-9 | knapsackfamily.com |
| Systematic Name | 2-Butenoic acid, 3-methyl-, (7R)-7,8-dihydro-8,8-dimethyl-2,6-dioxo-2H,6H-benzo(1,2-b:5,4-b')dipyran-7-yl ester | nih.govncats.io |
| InChIKey | FTSNOUCXBBPRJQ-SFHVURJKSA-N | nih.gov |
During the same investigation, several other known compounds were also isolated from Scutellaria lateriflora alongside this compound and B. nih.gov
**Table 2: Compounds Co-isolated with this compound from *Scutellaria lateriflora***
| Compound Name | Class |
|---|---|
| Scuteflorin B | Dihydropyranocoumarin |
| Decursin (B1670152) | Pyranocoumarin (B1669404) |
| Chrysin (B1683763) | Flavone |
| Oroxylin A | Flavone |
| Wogonin (B1683318) | Flavone |
| 5,7-dihydroxy-8,2'-dimethoxyflavone | Flavone |
| Dihydrochrysin | Flavanone |
| Dihydrooroxylin A | Flavanone |
| Lupenol | Triterpene |
| Scutellaric acid | Triterpenoid |
| Pomolic acid | Triterpenoid |
| Ursolic acid | Triterpenoid |
| beta-Sitosterol | Phytosterol |
| Daucosterol | Sterol glycoside |
| Palmitic acid | Fatty acid |
Source: nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
1151786-06-9 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-10(2)7-16(21)24-18-17(22)12-8-11-5-6-15(20)23-13(11)9-14(12)25-19(18,3)4/h5-9,18H,1-4H3/t18-/m0/s1 |
InChI Key |
FTSNOUCXBBPRJQ-SFHVURJKSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
Canonical SMILES |
CC(=CC(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
Origin of Product |
United States |
Structural Elucidation Methodologies of Scuteflorin a
Spectroscopic Techniques for Structural Determination
The foundational work to map out the chemical scaffold of Scuteflorin A relied on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgnih.gov These powerful analytical tools are indispensable in the field of natural product chemistry for elucidating the structures of novel compounds. rfi.ac.ukanu.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the constitution of this compound. acs.orgemerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the molecule's framework. acs.orgresearchgate.netresearchgate.net
1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial data on the types and numbers of protons and carbons present in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, allowed for the assignment of individual atoms and functional groups.
To establish the connectivity between these atoms, 2D NMR experiments were utilized. mnstate.edulibretexts.org Correlation Spectroscopy (COSY) experiments revealed proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. emerypharma.comslideshare.net Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). emerypharma.com This web of correlations, established through various NMR experiments, was crucial in assembling the complete structure of this compound. acs.orgresearchgate.net
Below are the ¹H and ¹³C NMR spectral data for this compound, which were key to its structural determination.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.7 | |
| 3 | 112.9 | 6.24, d, 9.5 |
| 4 | 143.4 | 7.62, d, 9.5 |
| 4a | 112.7 | |
| 5 | 157.0 | |
| 6 | 98.7 | 6.26, s |
| 7 | 161.9 | |
| 8 | 104.2 | |
| 8a | 155.6 | |
| 2' | 76.8 | 3.86, d, 8.5 |
| 3' | 76.5 | 4.88, d, 8.5 |
| 4' | 78.4 | |
| 5' | 1.48, s | |
| 6' | 1.43, s |
Data sourced from Li et al., 2009.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. acs.orgnih.gov This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the calculation of its molecular formula. rfi.ac.ukshimadzu.com For this compound, HRMS analysis yielded a molecular formula of C₁₅H₁₄O₆. acs.org This information was vital as it complemented the NMR data by providing the exact number of carbon, hydrogen, and oxygen atoms in the molecule, confirming the proposed structure derived from NMR analysis. nih.gov
Assignment of Absolute Configuration
While NMR and HRMS can establish the planar structure and connectivity of a molecule, they often cannot determine the absolute spatial arrangement of atoms at stereocenters in chiral molecules. anu.edu.au For this compound, which possesses chiral centers, determining the absolute configuration was a critical final step in its structural elucidation.
Application of Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy was the key method used to assign the absolute configuration of this compound. acs.orgmtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubmgcub.ac.in The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation and absolute configuration. encyclopedia.pub
The absolute configuration of this compound was determined by comparing its experimentally measured CD spectrum with theoretically calculated CD spectra for the possible stereoisomers. acs.orgnih.gov This approach, which leverages quantum mechanical calculations, has become a powerful tool for assigning the absolute configuration of natural products. nih.gov The excellent agreement between the experimental CD spectrum of natural this compound and the calculated spectrum for one specific stereoisomer allowed for the unambiguous assignment of its absolute configuration. acs.orgsigmaaldrich.com
Synthetic Chemistry of Scuteflorin a
Total Synthesis Strategies for Scuteflorin A
The complete laboratory construction of this compound from simple starting materials has been achieved, with a significant focus on enantioselective approaches to obtain the specific stereoisomer, (+)-Scuteflorin A. acs.org A racemic synthesis of the compound has also been reported. acs.org
The primary strategy for the enantioselective total synthesis of (+)-Scuteflorin A revolves around the asymmetric epoxidation of a key intermediate, xanthyletin (B190499). figshare.comacs.orgnih.gov This approach is designed to install the necessary stereocenter and functionality, which can then be elaborated to the final natural product. acs.org The synthesis of the xanthyletin precursor itself is a straightforward process, starting from 7-hydroxycoumarin. acs.org
A pivotal method in the synthesis of (+)-Scuteflorin A is the use of organocatalysis for the asymmetric epoxidation step. figshare.comacs.orgscilit.com This approach has been shown to be highly effective, providing the desired epoxide with excellent enantioselectivity. beilstein-journals.orgresearchgate.net The reaction employs an organocatalyst to mediate the epoxidation of xanthyletin, which is a critical step in establishing the chiral center of the target molecule. figshare.comnih.gov This method stands out for its high efficiency and stereocontrol. beilstein-journals.org An earlier method for this transformation utilized a metal-based catalyst, Jacobsen's (S,S)-(+)-salen-Mn(III) catalyst, which also provided good yield and high enantioselectivity. acs.orgbeilstein-journals.org
The organocatalytic asymmetric epoxidation is specifically achieved through the use of a chiral iminium salt. figshare.comacs.orgnih.gov Researchers have developed and utilized a chiral biphenylazepinium salt derived from L-acetonamine as the catalyst for the epoxidation of xanthyletin. acs.orgresearchgate.net This type of catalyst has proven superior for the epoxidation of cis-disubstituted alkenes like xanthyletin, in terms of both reactivity and the level of enantioselectivity achieved. acs.org The iminium salt, in the presence of a stoichiometric oxidant, generates a reactive oxaziridinium salt in situ, which then transfers an oxygen atom to the alkene. researchgate.net This catalytic process has been successfully applied to the synthesis of other natural products as well. rsc.org
Table 1: Comparison of Key Epoxidation Step in (+)-Scuteflorin A Synthesis
| Catalyst Type | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Organocatalyst | Chiral Iminium Salt | 98% | >99% | beilstein-journals.org |
| Metal Complex | Jacobsen's (S,S)-(+)-salen-Mn(III) | 78-83% | 95% | acs.orgbeilstein-journals.org |
| Synthesis Parameter | Value | Reference |
| Overall Yield | 14% | figshare.comacs.orgnih.gov |
| Number of Steps | 7 | beilstein-journals.org |
Utilization of Chiral Iminium Salts
Semi-synthetic Derivatization Approaches from Natural Precursors
Semi-synthesis, or partial chemical synthesis, is a strategy that uses compounds isolated from natural sources as starting materials for chemical modification. tapi.comwikipedia.org This approach combines the complexity of a natural product with the flexibility of laboratory synthesis to create novel derivatives, often with improved properties. tapi.cometp-logistics.eu Common semi-synthetic techniques include hydrogenation, epoxidation, and methylation. ajrconline.org While the semi-synthesis of various pyranocoumarin (B1669404) derivatives has been reported, specific literature detailing the semi-synthetic derivatization of this compound from a natural precursor is not widely available in the searched sources. ajrconline.org The principle of semi-synthesis allows for the structural diversification of natural products to enhance properties like potency, stability, or bioavailability. etp-logistics.eunumberanalytics.com
Related Synthetic Methodologies for Coumarin (B35378) and Pyranocoumarin Scaffolds
The pyranocoumarin core, characteristic of this compound, is a common motif in many biologically active natural products. ajrconline.orgresearchgate.net Consequently, numerous synthetic methodologies have been developed for the construction of coumarin and pyranocoumarin scaffolds. researchgate.netas-pub.com
Classic methods for coumarin synthesis include the Pechmann condensation, which can be enhanced by microwave irradiation. as-pub.comnih.gov The formation of the pyran ring fused to the coumarin is often achieved through strategies like the Claisen rearrangement of propargyloxycoumarins followed by cyclization, or the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net Other significant strategies include multi-component reactions (MCRs) and metal-catalyzed reactions, such as Heck-lactonization, which provide access to functionalized coumarins. researchgate.netas-pub.com The development of efficient and environmentally friendly protocols for pyranocoumarin synthesis remains an active area of research due to the significant biological properties of this class of compounds. researchgate.net
Biological Activity and Molecular Mechanisms of Scuteflorin a and Analogues in Preclinical Models
Investigation of Cellular Processes Modulation
The intricate cellular processes governing cell fate, including proliferation, programmed cell death, and motility, are often dysregulated in pathological conditions. Scuteflorin A and its analogues have been investigated for their potential to modulate these critical cellular events.
Modulation of Cellular Proliferation Regulatory Mechanisms
Uncontrolled cellular proliferation is a hallmark of cancer. frontiersin.org The regulation of the cell cycle is a tightly controlled process involving cyclins and cyclin-dependent kinases (CDKs). frontiersin.org Preclinical studies have demonstrated that decursin (B1670152), a structural analogue of this compound, can inhibit cell proliferation by inducing cell cycle arrest at various checkpoints. frontiersin.orgmdpi.com
Decursin has been shown to cause G1 phase arrest in several cancer cell lines. mdpi.com This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in bladder and colon cancer cells, decursin treatment leads to the upregulation of p21 and downregulation of cyclin D1, mediated through the activation of the MAPK/ERK1/2 signaling pathway. frontiersin.org In prostate cancer cells, decursin induces G1 arrest by upregulating p21 and downregulating CDK2, CDK4, CDK6, and cyclin D1. waocp.com Furthermore, in some breast cancer cell lines, decursin has been observed to induce G2 arrest, which is associated with an increased synthesis of p27Kip1. frontiersin.org A synthetic analogue of decursin, (S)-2d, which shares structural similarities with this compound, has also been shown to induce G1 phase arrest in human lung cancer cells. researchgate.net
Table 1: Effects of Decursin on Cell Cycle Regulatory Proteins in Preclinical Models
| Cancer Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes | Reference |
| Bladder (253J) & Colon (HCT116) | Decursin | G1 Arrest | ↑ p21, ↓ Cyclin D1 (via MAPK/ERK1/2) | frontiersin.org |
| Prostate (DU145, LNCaP, PC3) | Decursin | G1, S, and G2 Arrest | ↑ p21, ↓ CDK2/4/6, ↓ Cyclin D1 | waocp.com |
| Breast (MDA-MB-231) | Decursin | G1 and G2 Arrest | ↑ p27Kip1 | frontiersin.org |
| Lung (A549) | (S)-2d (Decursin Analogue) | G1 Arrest | Inhibition of JAK1/STAT3 phosphorylation | researchgate.net |
| Colorectal (HCT-116, HCT-8) | Decursin | G1 Arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4 | mdpi.com |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. mdpi.com Cancer cells often develop mechanisms to evade apoptosis. cellsignal.com Decursin has been extensively studied for its ability to induce apoptosis in various cancer cell models through multiple signaling pathways. mdpi.com
The induction of apoptosis by decursin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net In the intrinsic pathway, decursin treatment has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria. frontiersin.org This, in turn, activates the caspase cascade, including the cleavage and activation of caspase-3 and caspase-9. mdpi.comwaocp.com The modulation of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, is a common finding in decursin-induced apoptosis. frontiersin.orgmdpi.com
In the extrinsic pathway, decursin has been found to enhance the sensitivity of cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). aacrjournals.org This is achieved by upregulating the expression of death receptor 5 (DR5) through a mechanism involving endoplasmic reticulum (ER) stress and the transcription factor CHOP. aacrjournals.org Co-treatment with decursin and TRAIL has been shown to synergistically induce apoptosis in TRAIL-resistant lung cancer cells. aacrjournals.org
Table 2: Molecular Mechanisms of Decursin-Induced Apoptosis in Preclinical Models
| Cancer Cell Line | Compound | Apoptotic Pathway | Key Molecular Events | Reference |
| Bladder (253J) & Colon (HCT116) | Decursin | Intrinsic | ↓ Mitochondrial membrane potential, ↑ Cytochrome c release, ↑ Cleaved Caspase-3 | frontiersin.org |
| Multiple Myeloma | Decursin | Intrinsic | ↓ Mitochondrial membrane potential (via mTOR/STAT3) | frontiersin.org |
| Melanoma (B16F10) | Decursin | Intrinsic | ↓ Bcl-2, ↑ Bax | frontiersin.org |
| Lung Cancer (A549, H1299, etc.) | Decursin | Extrinsic (TRAIL sensitization) | ↑ DR5 expression (via ER stress/CHOP) | aacrjournals.org |
| Prostate Cancer | Decursin | Intrinsic | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↑ Cleaved PARP | waocp.com |
| Colorectal Cancer (HCT-116, HCT-8) | Decursin | Intrinsic (ROS-mediated ER stress) | ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-xL, ↑ Cleaved Caspase-3 | mdpi.com |
Inhibition of Cellular Invasion and Metastasis Pathways
The invasion of surrounding tissues and subsequent metastasis to distant organs are the primary causes of cancer-related mortality. nih.gov This complex process involves changes in cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility. nih.gov The analogue of this compound, decursin, has demonstrated inhibitory effects on cancer cell invasion and metastasis in preclinical studies. researchgate.net
A key mechanism by which decursin inhibits invasion is through the suppression of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the ECM. abcam.cn Specifically, decursin has been shown to decrease the expression and activation of MMP-9. frontiersin.orgspandidos-publications.com The signaling pathways involved in this suppression include the inhibition of the PKCα, p38 MAPK, and NF-κB pathways in breast cancer cells. spandidos-publications.com In colon cancer cells, the suppression of MMP-9 expression by decursin is mediated through the ERK/JNK signaling pathway. frontiersin.org
Furthermore, decursin can modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion. waocp.com In colon cancer cells, decursin has been found to downregulate the expression of N-cadherin and vimentin (B1176767) while upregulating E-cadherin, which is indicative of a reversal of EMT, through the PI3K/Akt signaling pathway. frontiersin.org
Suppression of Angiogenesis-Related Mechanisms
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with nutrients and oxygen. nih.gov Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key players in this process. nih.govabcam.com Decursin and its isomer, decursinol (B1670153) angelate, have been identified as novel inhibitors of VEGF-induced angiogenesis. oup.com
These compounds have been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. mdpi.com The underlying mechanism involves the suppression of the VEGFR-2 signaling pathway. oup.com Decursin and decursinol angelate inhibit the phosphorylation of VEGFR-2, which in turn blocks downstream signaling cascades, including the ERK and JNK MAPK pathways. frontiersin.orgoup.com This leads to a reduction in neovessel formation in vivo, as demonstrated in chick chorioallantoic membrane assays and mouse tumor models. mdpi.comoup.com
Autophagy Modulation in Cellular Contexts
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting cell survival or inducing cell death. e-century.usnih.gov The modulation of autophagy is being explored as a potential therapeutic strategy. nih.gov Decursin has been shown to regulate autophagy in cancer cells, primarily by inhibiting autophagic flux. mdpi.comnih.gov
In gastric cancer cells, decursin treatment leads to the accumulation of autophagic vesicles and the proteins LC3 and SQSTM1/p62, which is indicative of a blockage in the autophagic process. e-century.usnih.gov The mechanism behind this is the downregulation of the lysosomal protein cathepsin C (CTSC) and a reduction in its activity. e-century.usnih.gov By disrupting autophagy, decursin can inhibit the growth of cancer cells that rely on this process for survival under stressful conditions. researchgate.net This effect has been observed in in vitro cell lines and in vivo in patient-derived organoid models of gastric cancer. e-century.usnih.gov
Interrogation of Molecular Targets and Ligand-Receptor Interactions
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of targeted therapies. nih.gov While direct ligand-receptor interaction studies for this compound are limited, research on its analogues and related compounds has provided insights into potential molecular targets.
Decursin has been shown to interact with and modulate several key signaling pathways involved in cancer progression. One of the prominent targets is the STAT3 signaling pathway. frontiersin.org Decursin acts as an inhibitor of STAT3 activation, and its combination with other therapeutic agents can enhance cytotoxicity in multiple myeloma cells. frontiersin.org A synthetic derivative of decursin, (S)-2d, which is structurally similar to this compound, has been identified as a novel inhibitor of JAK1, an upstream kinase of STAT3. researchgate.net This compound demonstrated more potent inhibition of JAK1 and STAT3 phosphorylation than decursin in lung cancer cells. researchgate.net
The androgen receptor (AR) is another molecular target of decursin, particularly relevant in prostate cancer. waocp.com Decursin has been shown to interrupt AR signaling. waocp.com
Molecular docking studies are computational methods used to predict the binding affinity and interaction between a ligand and a receptor. mdpi.com While specific molecular docking studies for this compound were not found in the initial searches, such studies on a synthetic derivative, (S)-2d, suggest that it binds to the ATP-binding pocket of JAK1, leading to the inhibition of its kinase activity. researchgate.net
Table 3: Potential Molecular Targets of this compound Analogues
| Compound/Analogue | Potential Molecular Target | Effect | Cell/Disease Model | Reference |
| Decursin | STAT3 | Inhibition of activation | Multiple Myeloma | frontiersin.org |
| (S)-2d (Decursin Analogue) | JAK1/STAT3 | Inhibition of phosphorylation | Lung Cancer (A549) | researchgate.net |
| Decursin | Androgen Receptor (AR) | Interruption of signaling | Prostate Cancer | waocp.com |
| Decursin | VEGFR-2 | Inhibition of phosphorylation | Endothelial Cells | oup.com |
| Decursin | PKCα | Inhibition of translocation | Breast Cancer (MCF-7) | spandidos-publications.com |
| Decursin | MMP-9 | Suppression of expression | Breast and Colon Cancer | frontiersin.orgspandidos-publications.com |
| Decursin | Cathepsin C (CTSC) | Downregulation of expression and activity | Gastric Cancer | e-century.usnih.gov |
Identification of Specific Protein and Enzyme Targets
This compound and its analogues, a class of dihydropyranocoumarins, have been the subject of preclinical research to identify their specific molecular targets within cells. researchgate.netacs.org These investigations are crucial for understanding the mechanisms through which these compounds exert their biological effects. Target proteins can include receptors, enzymes, or other proteins involved in cellular processes. taylorandfrancis.com The identification of these targets often involves a variety of assays, including those that measure the binding of the compound to the protein or the effect of the compound on the protein's activity. nih.govreactionbiology.com
One of the primary methods for identifying protein targets is through screening assays where the compound is tested against a panel of known proteins or enzymes. reactionbiology.com For enzyme targets, this often involves measuring the inhibition of the enzyme's catalytic activity. nih.govnumberanalytics.com In the context of this compound and its analogues, research has pointed towards enzymes involved in inflammatory and cell signaling pathways. For example, a structural analogue of this compound, decursin, has been shown to interact with various protein targets. nih.gov
Furthermore, the identification of targets can be refined using computational modeling and molecular docking studies. These techniques predict how a compound like this compound might bind to the active site or other regulatory sites on a protein. consensus.app For instance, studies on chrysin (B1683763) derivatives, which share a similar flavonoid backbone, have used three-dimensional modeling to predict interactions with the binding pocket of enzymes like cyclooxygenase-2 (COX-2). nih.gov
The following table summarizes the classes of protein and enzyme targets identified for this compound and its analogues in preclinical studies.
| Target Class | Specific Examples | Implicated Biological Process |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |
| Phosphoinositide 3-Kinase (PI3K) | Cell signaling, growth, survival | |
| Mitogen-Activated Protein Kinase (MAPK)/ERK | Cell proliferation, differentiation | |
| Pin1 | Cell cycle regulation, apoptosis | |
| Non-Enzymatic Proteins | Transcription Factors | Gene expression |
| Apoptotic Proteins | Programmed cell death |
Mechanisms of Enzyme Activity Modulation
The modulation of enzyme activity by small molecules like this compound is a key aspect of their biological function. patsnap.com Enzyme modulators can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition. patsnap.com Competitive inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. patsnap.com Non-competitive inhibitors bind to a different site on the enzyme, causing a conformational change that reduces its activity. patsnap.com Allosteric modulators also bind to a site other than the active site, either enhancing or inhibiting the enzyme's function. patsnap.com
Preclinical studies on compounds structurally related to this compound provide insights into these mechanisms. For instance, the inhibition of cyclooxygenase-2 (COX-2) by certain flavonoid derivatives has been shown to be selective, meaning they inhibit COX-2 more effectively than the related COX-1 enzyme. nih.gov This selectivity can be attributed to subtle differences in the active sites of the two enzymes. ipinnovative.com For example, the presence of a valine residue in COX-2, as opposed to an isoleucine in COX-1, creates a larger binding pocket that can accommodate certain inhibitors. nih.govipinnovative.com
Molecular modeling of chrysin derivatives has suggested that their inhibitory effect on COX-2 may involve the formation of hydrogen bonds with specific amino acid residues within the enzyme's active site, such as Tyr355. nih.gov This type of specific interaction is a hallmark of targeted enzyme inhibition. The ability of a compound to fit within the binding pocket and interact with key residues determines its inhibitory potency and selectivity. nih.gov
Deciphering Intracellular Signaling Pathways
This compound and its analogues have been found to influence several key intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. nih.govnih.govsinobiological.com Understanding how these compounds interact with these complex networks provides a deeper understanding of their potential biological activities.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Cascade
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. nih.govscientificarchives.com Dysregulation of this pathway is a common feature in many diseases. nih.govoncotarget.com The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. springermedizin.de Activated Akt, in turn, phosphorylates a variety of downstream targets, leading to a cascade of cellular responses. mdpi.com
Preclinical studies have shown that natural compounds with structures similar to this compound can modulate the PI3K/Akt pathway. These compounds can inhibit the activity of PI3K or Akt, thereby blocking the downstream signaling cascade. oncotarget.comspringermedizin.de This inhibition can lead to decreased cell proliferation and increased apoptosis (programmed cell death). springermedizin.de The PI3K/Akt/mTOR pathway is a well-established signaling cascade where inhibitors targeting these components have been developed. nih.gov
The following table illustrates the key components of the PI3K/Akt pathway and the potential points of intervention by compounds like this compound.
| Component | Function | Potential Effect of Inhibition |
| PI3K | Phosphorylates PIP2 to PIP3, activating Akt | Blocks downstream signaling |
| Akt | Phosphorylates downstream targets | Inhibits cell survival and growth |
| mTOR | A downstream effector of Akt | Regulates protein synthesis and cell growth |
Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and survival. nih.govsinobiological.com The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, including Raf, MEK, and ERK. sinobiological.comwikipedia.org
Research on decursin, an analogue of this compound, has demonstrated its ability to modulate the MAPK/ERK pathway. semanticscholar.org For instance, decursin has been shown to induce G1 phase cell cycle arrest in cancer cells by activating the MAPK/ERK1/2 signaling pathway, which in turn upregulates p21 and downregulates cyclin D1 expression. semanticscholar.org The activation or inhibition of this pathway can have profound effects on cell fate. nih.govmdpi.com The ERK/MAPK signaling pathway is known to be involved in tumor cell migration and the degradation of the extracellular matrix. nih.gov
Cyclooxygenase-2 (COX-2) Regulatory Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. ipinnovative.comnih.gov The expression of COX-2 is tightly regulated by a complex network of signaling pathways and transcription factors. ipinnovative.com
Compounds structurally related to this compound, such as chrysin and its derivatives, have been shown to modulate the COX-2 regulatory pathway. nih.gov They can inhibit the enzymatic activity of COX-2 directly, as well as suppress its expression at the protein level. acs.orgnih.gov The inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. nih.gov The overexpression of COX-2 has been linked to reduced apoptosis in cancer cells, in part by inhibiting the cytochrome c-dependent apoptotic pathway. nih.gov
The regulation of COX-2 involves upstream signaling pathways, including the MAPK and NF-κB pathways. Therefore, compounds that modulate these pathways can indirectly affect COX-2 expression and activity.
Pin1/p53 Signaling Axis
The prolyl isomerase Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell cycle control and apoptosis by changing their conformation. frontiersin.org One of its critical targets is the tumor suppressor protein p53. The interaction between Pin1 and p53, often referred to as the Pin1/p53 signaling axis, plays a significant role in determining cell fate in response to cellular stress. nih.govnih.gov
Studies on decursin have implicated the Pin1/p53 signaling axis in its biological activity. semanticscholar.org Decursin has been observed to induce G1 arrest in human breast cancer cells, and this effect is thought to be mediated through the Pin1/p53 pathway. semanticscholar.org Specifically, decursin treatment has been associated with an increase in p53 levels and a decrease in Pin1 and cyclin D1 levels. semanticscholar.org Pin1 can enhance the oncogenic functions of mutant p53, and its overexpression has been linked to a poorer prognosis in breast cancer. nih.govnih.gov By modulating the Pin1/p53 axis, compounds like this compound and its analogues could potentially influence cell cycle progression and apoptosis. frontiersin.orgd-nb.info
Computational Chemistry and Molecular Modeling of Scuteflorin a
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Scuteflorin A) when bound to a second (the receptor, typically a protein target) to form a stable complex. biointerfaceresearch.com This technique is fundamental in structure-based drug design, allowing for the rapid screening of large libraries of compounds and prioritizing those with a higher likelihood of being active. aip.orgeuropeanreview.orgnih.gov The process involves sampling a wide range of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as binding affinity. aip.orgeuropeanreview.orgnih.gov
A key output of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is typically quantified as the binding free energy, often expressed in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. europeanreview.orgnih.gov Through these simulations, it is possible to identify the most probable binding site on the protein, often a pocket or groove on the surface, and the specific amino acid residues that are crucial for the interaction. nih.gov For instance, studies on other flavonoids from the Scutellaria genus, such as wogonin (B1683318) and baicalein, have utilized molecular docking to predict their binding affinities against various protein targets, revealing values that suggest stable interactions. europeanreview.orgnih.gov
While these methods are well-established for related compounds, specific molecular docking studies detailing the binding affinity and preferred binding sites of this compound against particular protein targets are not widely available in public-domain scientific literature. Such studies would be invaluable in identifying potential protein targets for this compound and guiding further experimental validation.
Beyond predicting the initial binding pose, computational methods can analyze the factors contributing to the formation and stability of the ligand-receptor complex. aip.org Molecular docking results provide detailed information on the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the protein's binding pocket. aip.orgeuropeanreview.org
Understanding these specific interactions is crucial for rational drug design, as it allows for the modification of the ligand's structure to enhance its binding affinity and selectivity. While the principles of this analysis are clear, a detailed analysis of a this compound-receptor complex, including the specific bonds formed and their contribution to stability, is contingent on the initial identification of a protein target and the performance of specific docking simulations, which have not yet been reported.
Prediction of Binding Affinity and Preferred Binding Sites
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. acs.org This technique is particularly useful for studying the conformational flexibility of a molecule like this compound and the stability of its complex with a biological target. acs.org
A conformational analysis of this compound has been performed as part of a study to determine its absolute configuration using theoretical calculations of electronic circular dichroism (ECD). nih.gov The study scanned the potential energy surface of the molecule using AM1 semi-empirical methods, followed by geometric optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level. nih.gov This analysis revealed the existence of several low-energy conformers, with one being significantly predominant. nih.gov
The major conformers and their relative populations, as determined by Gibbs free energies in the gas phase, are detailed below.
| Conformer ID | Relative Free Energy (ΔG) | Population (%) |
| 9a | 0.00 kcal/mol | 95.6 |
| 9b | 2.13 kcal/mol | 2.9 |
| 9c | 2.02 kcal/mol | 1.1 |
| 9d | 3.24 kcal/mol | 0.3 |
| 9e | 3.75 kcal/mol | 0.1 |
| 9f | 4.14 kcal/mol | 0.0 |
| Table 1: Predominant conformers of this compound as determined by DFT calculations. The analysis shows that conformer 9a is the most stable and accounts for the vast majority of the population in the gas phase. nih.gov |
This conformational analysis is a critical first step in understanding the molecule's intrinsic flexibility and is foundational for any subsequent molecular dynamics simulations of its interaction with a protein target. MD simulations would further allow for the observation of how the ligand and protein adapt to each other upon binding and the stability of the crucial interactions over a simulated time period. acs.org
In Silico Approaches for Mechanism of Action Elucidation
In silico approaches are instrumental in forming hypotheses about a compound's mechanism of action. europeanreview.org By combining information from molecular docking and molecular dynamics simulations with network pharmacology and systems biology, researchers can predict the biological pathways most likely to be modulated by a compound. europeanreview.orgdovepress.com For example, by docking a compound against a panel of known protein targets associated with a particular disease, it is possible to identify the most probable molecular targets. europeanreview.org
Network pharmacology can then be used to place these potential targets within the broader context of cellular signaling pathways, suggesting how the binding of the compound might lead to a therapeutic effect. europeanreview.orgdovepress.com For flavonoids from the Scutellaria genus, these methods have been used to propose mechanisms of action in areas like oncology by identifying key targets and pathways such as the PI3K-Akt and MAPK signaling pathways. europeanreview.org
For this compound, while specific in silico studies to elucidate its mechanism of action have not been published, the established methodologies provide a clear roadmap for how such an investigation could be conducted. The process would involve identifying high-probability protein targets through docking, validating the stability of these interactions with MD simulations, and then using network analysis to predict the downstream biological consequences.
Analytical Methodologies for Scuteflorin a Research
Quantitative Analytical Techniques
The quantification of Scuteflorin A relies on sophisticated analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound and other flavonoids. koreascience.krjfda-online.com The method's success hinges on the optimization of several parameters to achieve adequate separation and detection. koreascience.kr
A common approach involves using a reversed-phase C18 column. koreascience.krjfda-online.com The mobile phase typically consists of a gradient mixture of an aqueous solution with a small percentage of acid, such as acetic or phosphoric acid, and an organic solvent like acetonitrile (B52724) or methanol. koreascience.krresearchgate.net The addition of acid helps to improve peak shape and resolution for phenolic compounds like flavonoids. researchgate.net Gradient elution, where the composition of the mobile phase changes over time, is often necessary to effectively separate a complex mixture of flavonoids that differ in polarity. researchgate.net
Detection is commonly performed using an ultraviolet-visible (UV-Vis) or diode-array detector (DAD). koreascience.krmeasurlabs.com The detection wavelength is typically set at the absorption maximum of the flavonoids of interest to ensure maximum sensitivity. researchgate.net For instance, a wavelength of 275 nm has been used for the quantification of major compounds in Scutellariae Radix. koreascience.kr
The choice of the detector depends on the analytical goal. While a DAD is effective for quantifying known compounds, HPLC coupled with a mass spectrometer (HPLC-MS) is more suitable for identifying unknown components. measurlabs.com For analytes with fluorescent properties, a fluorescence detector (HPLC-FLD) can provide excellent results. measurlabs.com
Table 1: Example of HPLC Parameters for Flavonoid Analysis
| Parameter | Condition |
| Column | Cosmosil 5C18-AR |
| Mobile Phase | Methanol:0.3% Phosphoric Acid (1:1) |
| Detection | UV-Vis/DAD |
This table is illustrative and specific conditions may vary based on the sample matrix and target analytes.
Mass Spectrometry (MS) for Detection and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the sensitive and selective detection and quantification of a wide range of molecules, including this compound. measurlabs.commdpi.com An LC-MS system comprises three main components: the ionization source, the mass analyzer, and the detector. github.io The ionization source converts the analyte molecules into ions, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and finally detected. github.io
LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting fragment ions. github.io This technique is highly advantageous for quantifying analytes in complex matrices, as it minimizes interferences. nih.gov The development of LC-MS/MS methods for multi-class hormone detection has demonstrated the capability for simultaneous measurement of various compounds with high accuracy. nih.gov
For compounds that have poor ionization efficiency, chemical derivatization can be employed to improve their detection by MS. mdpi.com This involves chemically modifying the analyte to enhance its ionization properties. mdpi.com
Chemical Derivatization Strategies for Enhanced Analytical Performance
Derivatization for Improved Sensitivity and Selectivity in LC-MS Analysis
In LC-MS analysis, chemical derivatization is frequently used to boost detection sensitivity, especially for compounds with low ionization efficiency. nih.gov By introducing a specific chemical group into the analyte molecule, its ability to be ionized in the mass spectrometer's source can be significantly improved. academicjournals.org This leads to a stronger signal and, consequently, a lower limit of detection.
For example, derivatization can be used to introduce a permanent charge into a molecule, which increases its ionization efficiency in electrospray ionization (ESI) mass spectrometry. academicjournals.org This is a common strategy for improving the analysis of low-molecular-weight compounds such as carboxylic acids, alcohols, and amines. academicjournals.org The use of derivatizing agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to enhance the sensitivity and LC retention of various metabolites, allowing for their simultaneous analysis. nih.govfrontiersin.org In some cases, derivatization has led to a dramatic increase in sensitivity, with one method reporting a 100-fold improvement over previous techniques. mdpi.com
Furthermore, derivatization can improve the selectivity of an analysis by enabling the prediction of specific fragmentation reactions in tandem MS (MS/MS), which helps in distinguishing the analyte from other components in the sample. academicjournals.org Isotope-labeled derivatization reagents can also be used to create internal standards for accurate quantification. nih.gov
Derivatization for Enhanced Chromatographic Separation
Chemical derivatization can also be a powerful tool to improve the chromatographic separation of analytes. academicjournals.org By altering the chemical properties of a compound, its interaction with the stationary phase of the chromatography column can be modified, leading to better resolution from interfering substances. academicjournals.org
This is particularly useful for separating compounds that are difficult to resolve in their native form, such as isomers or highly polar or nonpolar compounds. measurlabs.comacademicjournals.org For instance, introducing a nonpolar group can facilitate separation by reversed-phase chromatography, while adding a charged function can enable separation by ion-exchange methods. academicjournals.org Derivatization can also be employed to make analytes more volatile for analysis by gas chromatography (GC). sigmaaldrich.com The process can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization), each with its own advantages. academicjournals.orgmdpi.com Pre-column derivatization is often beneficial for compounds that are prone to decomposition during chromatography. mdpi.com
Method Validation and Performance Characteristics for this compound Quantification
Analytical method validation is a critical process to ensure that a developed analytical procedure is suitable for its intended purpose. adryan.comresearchgate.net It provides evidence that the method is reliable, accurate, and precise. researchgate.net The validation process involves evaluating several performance characteristics as defined by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). gmpinsiders.comeuropa.eu
Key performance characteristics that are typically evaluated during method validation include: gmpinsiders.comwjarr.com
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Performance Characteristic | Acceptance Criteria |
| Accuracy (% Recovery) | 98 – 102 % |
| Precision (RSD) | < 2% |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (Signal-to-Noise Ratio) | > 3:1 |
| Limit of Quantitation (Signal-to-Noise Ratio) | > 10:1 |
These criteria are general and may be adjusted based on the specific requirements of the analysis. researchgate.net
The validation of an HPLC method for the quantification of flavonoids in Ginkgo biloba extract, for example, demonstrated good linearity with correlation coefficients greater than 0.998, and low relative standard deviations for intra-day and inter-day assays, indicating good precision. jfda-online.com Similarly, a validated HPLC method for the quality control of Scutellariae Radix showed good linearity, accuracy, precision, and recovery for the quantification of six major compounds. koreascience.kr
Future Research Directions and Emerging Paradigms for Dihydropyranocoumarin Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of complex natural products like Scuteflorin A is a critical area of research, driving innovation in organic chemistry. While total syntheses have been achieved, the focus is shifting towards more efficient, scalable, and environmentally benign methods.
Future research will likely focus on further refining these synthetic routes. The development of one-pot synthesis methodologies for dihydropyranocoumarin scaffolds is a promising avenue. nih.gov Such methods, which combine multiple reaction steps into a single operation without isolating intermediates, improve efficiency and reduce waste. nih.govresearchgate.net For instance, multi-component reactions catalyzed by sustainable materials like biomass-derived ionic liquids are being explored for the synthesis of functionalized dihydropyranocoumarins, achieving excellent yields (up to 95%) under mild conditions. researchgate.netresearchgate.net Other strategies, such as the tandem Claisen rearrangement and Wittig reaction, have also proven effective for creating 6-prenylcoumarins which can then be converted to dihydropyranocoumarins like dihydroxanthyletin. rsc.org
The exploration of novel catalysts and reaction pathways will continue to be a central theme. This includes the use of phase-transfer catalysts, carbene catalysts for cycloaddition reactions, and the application of sigmatropic rearrangements to introduce key structural motifs. beilstein-journals.orgsemanticscholar.org These advanced synthetic strategies are essential for creating libraries of this compound analogs, which are invaluable for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds.
| Synthetic Approach | Key Features | Compound Class | Reference(s) |
| Organocatalytic Asymmetric Epoxidation | High enantioselectivity (>99% ee); Metal-free catalysis. | (+)-Scuteflorin A | beilstein-journals.orgresearchgate.net |
| Multi-component Reactions | One-pot synthesis; Use of sustainable catalysts (e.g., sugar ionic liquids); High yields. | Functionalized Dihydropyranocoumarins | researchgate.netresearchgate.net |
| Tandem Claisen Rearrangement/Wittig Reaction | Efficient formation of prenylated coumarins as precursors. | Dihydropyranocoumarins | rsc.org |
| One-Pot Angular/Linear Synthesis | Efficient construction of the dihydropyranocoumarin core. | Dihydropyranocoumarins | nih.gov |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To move beyond identifying the bioactivity of dihydropyranocoumarins and to truly understand their mechanisms of action, the integration of "omics" technologies is paramount. These high-throughput approaches provide a holistic view of the molecular changes within a biological system in response to a compound like this compound. nih.govnih.gov Omics disciplines—including genomics, transcriptomics, proteomics, and metabolomics—offer an unbiased, system-wide perspective on cellular processes. nih.govhumanspecificresearch.orgresearchgate.net
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated in the presence of this compound. This can reveal the signaling pathways and cellular processes affected by the compound. nih.govmdpi.com For instance, if this compound has anti-inflammatory properties, a transcriptomic analysis might show the downregulation of genes encoding pro-inflammatory cytokines.
Proteomics: This technology studies the entire set of proteins in a cell or tissue. humanspecificresearch.org Since proteins are often the direct targets of bioactive compounds, proteomics can help identify the specific proteins that bind to this compound. Furthermore, it can reveal changes in protein expression and post-translational modifications, providing a functional context to the transcriptomic data. nih.gov
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. nih.govhumanspecificresearch.org By analyzing the metabolome, scientists can understand how this compound alters the metabolic state of a cell. nih.gov This is particularly relevant for understanding effects on energy metabolism or the production of signaling molecules. frontiersin.org Metabolomic data can provide a snapshot of the ultimate physiological or pathological state of the cell. nih.gov
The power of these technologies is magnified when they are used in an integrated, multi-omics approach. mdpi.commdpi.com By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the molecular networks that are perturbed by this compound. mdpi.com This systems biology approach can uncover not just direct targets, but also downstream effects and complex feedback loops, leading to a comprehensive mechanistic understanding that is unattainable with traditional, single-target methods. nih.govmdpi.com Such deep mechanistic insight is crucial for the rational design of more potent and selective dihydropyranocoumarin-based therapeutic agents.
| Omics Technology | Level of Analysis | Potential Application for this compound Research | Reference(s) |
| Genomics | DNA | Identifying genetic factors that influence sensitivity or resistance to this compound. | humanspecificresearch.org |
| Transcriptomics | RNA | Profiling gene expression changes to identify affected cellular pathways. | nih.govmdpi.com |
| Proteomics | Proteins | Identifying direct protein targets and changes in protein expression/modification. | nih.govhumanspecificresearch.org |
| Metabolomics | Metabolites | Assessing alterations in cellular metabolism and biochemical pathways. | nih.govmdpi.com |
| Multi-Omics | Integrated DNA, RNA, Protein, Metabolites | Constructing comprehensive models of the compound's mechanism of action. | mdpi.commdpi.com |
Synergistic Computational-Experimental Approaches in Bioactive Compound Discovery
The discovery and optimization of bioactive compounds like this compound are being revolutionized by the synergistic integration of computational and experimental methods. scielo.org.mxcore.ac.ukepfl.ch This paradigm moves beyond using computation simply to analyze experimental data, instead creating a collaborative cycle where computational predictions guide experimental work, and experimental results refine computational models. core.ac.uknih.gov
Computer-aided drug design (CADD) plays a pivotal role in this synergy. nih.govfrontiersin.org Key computational techniques include:
Virtual Screening: This method uses docking simulations to screen large virtual libraries of compounds against a specific protein target. scielo.org.mxnih.gov For dihydropyranocoumarins, this could involve screening thousands of virtual analogs of this compound against a known disease-related protein to predict which derivatives might have higher binding affinity. This drastically narrows the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. frontiersin.org By modeling the pharmacophore of this compound, researchers can design novel molecules that retain these key features but have improved properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound bound to its target protein over time. This provides insights into the stability of the interaction and the specific molecular forces involved, which can guide the rational design of more potent inhibitors. frontiersin.org
The synergy comes from the iterative process. For example, a computational model might predict that adding a specific functional group to the this compound scaffold will enhance its activity. nih.gov This prediction is then tested through chemical synthesis and biological assay. nih.gov The results of this experiment—whether they confirm or contradict the prediction—are then used to improve the accuracy of the computational model for the next round of predictions. researchgate.net This integrated approach accelerates the hit-to-lead optimization process and increases the probability of discovering compounds with desirable therapeutic profiles. nih.govmdpi.com The combination of these powerful computational tools with experimental validation offers a more efficient and targeted path for exploring the vast chemical space of dihydropyranocoumarins. scielo.org.mxresearchgate.net
Advances in Analytical Techniques for High-Throughput and Ultrasensitive Detection
The ability to rapidly and sensitively detect and quantify this compound and its metabolites is essential for all stages of research, from synthetic chemistry to mechanistic studies. Modern analytical chemistry offers a suite of powerful techniques that are continually being refined for greater throughput and sensitivity. researchgate.netapacsci.com
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the automated testing of massive compound libraries. bmglabtech.comnih.gov The development of miniaturized biochemical or cell-based assays is crucial for screening dihydropyranocoumarin libraries to identify "hits" with specific biological activities. bmglabtech.comevotec.com These automated systems use robotics and advanced plate readers to generate vast amounts of data quickly and cost-effectively. bmglabtech.com Future developments will likely focus on creating more sophisticated HTS assays, such as high-content screening (HCS), which uses automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing richer data from a single screen. nih.gov
Ultrasensitive Detection: For detailed pharmacokinetic studies or for analyzing samples with very low concentrations of this compound, ultrasensitive detection methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard for sensitive and selective quantification of small molecules in complex biological matrices. ijpsjournal.com These techniques provide excellent separation, precise identification, and quantification at trace levels. ijpsjournal.com
Novel Sensor Technologies: There is growing interest in developing novel sensors for the rapid detection of coumarin (B35378) derivatives. acs.orgnih.gov These include fluorescent probes and nanomaterial-based sensors. acs.orgnih.govbohrium.com For example, fluorescent sensors have been designed that exhibit a "turn-off" response in the presence of specific ions, a principle that can be adapted for specific molecules. nih.gov A coumarin derivative itself has been used to create a fluorescent sensing system for detecting other molecules, demonstrating the versatility of this chemical scaffold in analytical applications. rsc.org These sensor-based approaches promise portable, real-time detection capabilities that could complement traditional chromatographic methods. nih.gov
The continuous improvement of these analytical technologies will enable more detailed and efficient research into the synthesis, metabolism, and biological action of this compound and other dihydropyranocoumarins.
| Analytical Technique | Primary Use | Key Advantages | Reference(s) |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries. | Automation, speed, cost-effectiveness. | bmglabtech.comnih.gov |
| High-Content Screening (HCS) | Multi-parameter cellular analysis. | Provides deeper biological context than traditional HTS. | nih.gov |
| LC-MS/MS | Quantification in complex biological samples. | High sensitivity, specificity, and accuracy. | ijpsjournal.com |
| Nanomaterial-Based Sensors | Rapid and sensitive detection. | Portability, potential for real-time analysis. | acs.orgnih.gov |
| Fluorescent Probes | Visual and sensitive detection. | High sensitivity, application in cell imaging. | bohrium.comnih.govrsc.org |
Q & A
Basic Research Questions
Q. What experimental design is recommended for isolating Scuteflorin A from natural sources?
- Methodological Answer : Use a combination of solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (HPLC or column chromatography). Validate purity via NMR and mass spectrometry. Ensure reproducibility by documenting solvent ratios, column parameters (e.g., stationary phase, flow rate), and temperature controls .
- Key Considerations : Include negative controls (e.g., blank runs) to confirm absence of cross-contamination. Report yield percentages and purity thresholds (e.g., ≥95%) .
Q. How to establish baseline bioactivity profiles for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., cytotoxicity via MTT assay, enzyme inhibition studies) with standardized cell lines (e.g., HEK293 or HepG2). Use dose-response curves (0.1–100 μM) and IC50 calculations. Compare results with positive controls (e.g., known inhibitors) .
- Key Considerations : Replicate experiments ≥3 times to account for biological variability. Address solvent interference (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines, purity levels). Design validation experiments under harmonized protocols. Use statistical tools (ANOVA or regression analysis) to quantify confounding factors .
- Case Example : If Study A reports IC50 = 5 μM (HEK293 cells) and Study B reports IC50 = 50 μM (HepG2), test both cell lines under identical conditions to isolate cell-specific effects .
Q. What strategies optimize this compound’s synthetic routes for scalability?
- Methodological Answer : Compare semi-synthetic vs. total synthesis approaches. Optimize reaction conditions (e.g., catalysts, solvents) using Design of Experiments (DoE) frameworks. Monitor intermediates via LC-MS and quantify yield/efficiency at each step .
- Key Metrics : Atom economy, reaction time, and waste generation. Prioritize routes with ≥60% overall yield and minimal purification steps .
Q. How to validate this compound’s target specificity in mechanistic studies?
- Methodological Answer : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target dependency. Pair with proteomic profiling (e.g., Western blot, ELISA) to rule off-target effects. Apply competitive binding assays (e.g., SPR or ITC) to quantify binding affinity .
- Data Interpretation : Correlate target inhibition with phenotypic outcomes (e.g., apoptosis markers) to establish causality .
Methodological & Reporting Standards
Q. What statistical frameworks are appropriate for this compound’s dose-response studies?
- Guidelines : Use non-linear regression models (e.g., Hill equation) for IC50/EC50 calculations. Report confidence intervals (95% CI) and goodness-of-fit metrics (R²). For multi-group comparisons, apply Tukey’s HSD test post-ANOVA .
- Common Errors : Avoid omitting outlier justification or using parametric tests on non-normal distributions .
Q. How to ensure ethical reporting of this compound’s preclinical data?
- Standards : Follow NIH guidelines for in vivo studies (e.g., ARRIVE 2.0 checklist). Disclose animal welfare protocols (e.g., IACUC approval) and randomization methods. For cell-based studies, include mycoplasma testing results .
Data Presentation & Reproducibility
Q. What are best practices for visualizing this compound’s structural-activity relationships (SAR)?
- Visual Guidelines : Use ChemDraw for 2D structures and PyMOL for 3D docking models. In tables, highlight critical substituents (e.g., hydroxyl groups) and their bioactivity correlations. Avoid overcrowding figures with >5 analogs per panel .
Q. How to address batch-to-batch variability in this compound samples?
- Quality Control : Implement QC protocols (e.g., HPLC purity checks, stability studies under varying pH/temperature). Use reference standards (e.g., USP-grade) for calibration. Document lot numbers and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
